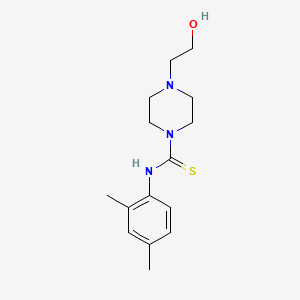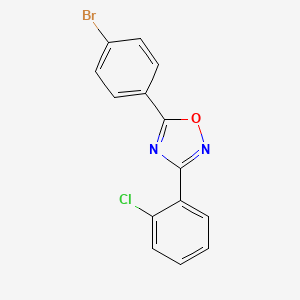
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a derivative of piperazine and is structurally similar to the neurotransmitter serotonin.
Mécanisme D'action
DMPT acts as a histone deacetylase inhibitor, which can lead to changes in gene expression. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting histone deacetylases, DMPT can lead to increased acetylation of histone proteins and changes in gene expression.
Biochemical and Physiological Effects
DMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce hypoxia in cells, which can lead to changes in cellular metabolism. DMPT has also been shown to increase the expression of certain genes, such as HIF-1α, which is involved in the regulation of cellular responses to hypoxia. DMPT has also been shown to increase the expression of genes involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, DMPT can be toxic at high concentrations, which can limit its use in certain experiments. It is also important to note that DMPT can affect gene expression in a non-specific manner, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on DMPT. One area of interest is its potential use in cancer research. DMPT has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases. DMPT has been shown to increase the expression of genes involved in neuronal survival, and further studies are needed to determine its potential as a neuroprotective agent. Additionally, further studies are needed to determine the optimal concentrations and conditions for the use of DMPT in lab experiments.
Méthodes De Synthèse
DMPT can be synthesized through a multi-step process that involves the reaction of piperazine with 2,4-dimethylphenyl isothiocyanate and 2-chloroethanol. The resulting product is then purified through chromatography to obtain pure DMPT. This synthesis method has been optimized to yield high purity DMPT with good yields.
Applications De Recherche Scientifique
DMPT has been shown to have potential applications in scientific research. It has been used as a tool to study the regulation of gene expression in various organisms. DMPT acts as a histone deacetylase inhibitor, which can lead to changes in gene expression. It has also been used to induce hypoxia in cells, which can mimic the conditions of low oxygen levels in tissues. This can be useful in studying the effects of hypoxia on cellular processes.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-14(13(2)11-12)16-15(20)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRHTJVAAUUKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)



![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)
